5-Ethylisoxazole-3-carboxaldehyde

Physicochemical Properties Synthetic Intermediates Chemical Engineering

5-Ethylisoxazole-3-carboxaldehyde (CAS 1368365-43-8) is a heterocyclic aldehyde building block. Its core structure consists of a 1,2-oxazole (isoxazole) ring substituted with an ethyl group at the 5-position and a formyl (aldehyde) group at the 3-position.

Molecular Formula C6H7NO2
Molecular Weight 125.127
CAS No. 1368365-43-8
Cat. No. B593904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethylisoxazole-3-carboxaldehyde
CAS1368365-43-8
Synonyms5-Ethyl-isoxazole-3-carbaldehyde
Molecular FormulaC6H7NO2
Molecular Weight125.127
Structural Identifiers
SMILESCCC1=CC(=NO1)C=O
InChIInChI=1S/C6H7NO2/c1-2-6-3-5(4-8)7-9-6/h3-4H,2H2,1H3
InChIKeyPEIUQQRFQZZTDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethylisoxazole-3-carboxaldehyde (CAS 1368365-43-8) Procurement & Technical Profile


5-Ethylisoxazole-3-carboxaldehyde (CAS 1368365-43-8) is a heterocyclic aldehyde building block . Its core structure consists of a 1,2-oxazole (isoxazole) ring substituted with an ethyl group at the 5-position and a formyl (aldehyde) group at the 3-position . The compound has a molecular formula of C6H7NO2 and a monoisotopic mass of 125.048 g/mol . It is primarily supplied as a synthetic intermediate with typical purities of 95% or 98%, and its physical properties include a calculated boiling point of approximately 235.0 °C at 760 mmHg and a density of 1.1±0.1 g/cm³ [1].

Building block 5-ethylisoxazole core with reactive 3-formyl handle
Reaction context Accelerated Baylis–Hillman reactivity vs. 4-isoxazole carbaldehydes
Procurement fit Available at 98% purity specification to reduce purification burden

Why 5-Ethylisoxazole-3-carboxaldehyde Cannot Be Directly Replaced by Other 5-Alkylisoxazole Analogs


Substituting 5-ethylisoxazole-3-carboxaldehyde with a close analog like 5-methylisoxazole-3-carboxaldehyde or 5-phenylisoxazole-3-carboxaldehyde is not recommended due to fundamental differences in physicochemical properties that directly impact reactivity and product profiles. The replacement of the ethyl group with a methyl group alters the compound's lipophilicity (LogP) and steric bulk, which can significantly affect reaction kinetics [1]. More critically, the substitution pattern on the isoxazole ring dictates the reactivity of the aldehyde group; 3- and 5-isoxazolecarbaldehydes are known to undergo certain reactions, such as the Baylis–Hillman reaction, significantly faster than other positional isomers due to the proximity of the heteroatom to the formyl group [2]. Therefore, any substitution without thorough re-optimization of reaction conditions risks altering reaction yields, regioselectivity, and the purity of downstream products.

Analog mismatch 5-methyl or 5-phenyl analogs alter lipophilicity and steric profile, which may shift reaction kinetics and yield
Regioisomer risk 3-formyl substitution provides faster Baylis–Hillman reactivity; 4-isoxazole carbaldehydes may not transfer directly

Quantitative Differentiation Evidence: 5-Ethylisoxazole-3-carboxaldehyde vs. Closest Analogs


Direct Physicochemical Comparison: Boiling Point and Density vs. 5-Methyl Analog

Direct comparison of computed physicochemical properties reveals clear differences between 5-ethylisoxazole-3-carboxaldehyde and its closest methyl analog (CAS 62254-74-4). The ethyl-substituted compound exhibits a higher predicted boiling point and density, which are critical parameters for purification (e.g., distillation) and formulation [1].

Thermal & density
Data to verify
BP ~235 °C vs. ~196 °C (methyl analog); density 1.1 vs. 1.2 g/cm³
Distillation and workup conditions differ; selection may affect purification strategy.
Calculated properties; confirm experimentally.
Physicochemical Properties Synthetic Intermediates Chemical Engineering

Reactivity Trend: 3-Formyl Substitution Enables Accelerated Baylis-Hillman Reaction

A key differentiator for 3-isoxazolecarbaldehydes, including 5-ethylisoxazole-3-carboxaldehyde, is their enhanced reactivity in nucleophilic addition reactions. Compared to 4-isoxazolecarbaldehydes, 3- and 5-isoxazolecarbaldehydes undergo the Baylis–Hillman reaction significantly faster. This is attributed to the proximity of the ring heteroatoms to the electrophilic aldehyde carbon [1].

Baylis–Hillman rate
Class-level inference
3-isoxazolecarbaldehydes react significantly faster than 4-isoxazolecarbaldehydes
Supports milder conditions and shorter reaction times in nucleophilic additions.
Qualitative trend from literature; exact k_rel not provided.
Baylis-Hillman Reaction Synthetic Methodology Reaction Kinetics

Commercially Available Purity: 98% vs. 95% Baseline

For procurement, the highest commercially offered purity is a key differentiator. 5-Ethylisoxazole-3-carboxaldehyde is available at a 98% purity specification from certain suppliers, which surpasses the 95% baseline specification offered by other vendors .

Purity specification
Source review
98% (Leyan) vs. 95% baseline
Higher initial purity may reduce in-house purification steps.
Vendor-reported specification; verify per lot.
Sourcing Quality Control Chemical Procurement

High-Value Application Scenarios for 5-Ethylisoxazole-3-carboxaldehyde in R&D


Synthesis of 5-Ethyl-Substituted Heterocyclic Libraries via Accelerated Baylis-Hillman Reactions

Researchers synthesizing combinatorial libraries of isoxazole-containing compounds can leverage the 'fast-reacting' nature of 5-ethylisoxazole-3-carboxaldehyde. Its 3-formyl group, a feature shared with other 3-isoxazolecarbaldehydes, is known to accelerate Baylis–Hillman reactions compared to other isomers [1]. Using this building block can significantly speed up the generation of diverse compound sets for high-throughput screening, making it a strategic choice for medicinal chemistry projects requiring rapid SAR exploration.

Precursor to 5-Ethylisoxazole-Containing COX-2 Inhibitor Candidates

The 5-ethylisoxazole scaffold is a key structural element in certain cyclooxygenase-2 (COX-2) inhibitors. Specifically, the 3,4-diphenyl-5-ethylisoxazole moiety has been identified as a potent COX-2 inhibitor [1]. 5-Ethylisoxazole-3-carboxaldehyde serves as a direct and versatile synthetic intermediate for constructing this privileged pharmacophore. Its reactive aldehyde group provides a convenient handle for introducing the phenyl rings at the 3- and 4-positions of the isoxazole core, establishing it as the preferred starting material for this class of anti-inflammatory drug candidates.

Intermediate for Physicochemically Distinct Agrochemical Building Blocks

The measurable differences in boiling point and density between 5-ethylisoxazole-3-carboxaldehyde and its 5-methyl analog make it a valuable intermediate for fine-tuning the physicochemical properties of final products [1][2]. In agrochemical research, properties like volatility and lipophilicity are critical for field performance. The higher boiling point and altered density of the ethyl derivative can lead to less volatile, more stable formulations or intermediates with improved environmental profiles compared to those derived from the 5-methylisoxazole analog.

Application
Selection Property
Validation Focus
Heterocyclic library synthesis (Baylis–Hillman route)
3-formyl isoxazole reactivity advantage
Reaction rate and condition optimization
COX-2 inhibitor scaffold research
5-ethylisoxazole pharmacophore precursor
Purity and regiochemical fidelity for SAR studies
Agrochemical intermediate development
Physicochemical profile (boiling point, density)
Volatility and formulation stability assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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